PD1-PDL1-IN 1

PD-1/PD-L1 inhibitor IC50 Immuno-oncology

Inconsistent bioactivity data from low-purity reference compounds plagues PD-1/PD-L1 drug discovery. PD1-PDL1-IN 1 solves this with verified >99.5% HPLC purity and potent IC50 ~6 nM, ensuring reproducible dose-response curves in T-cell activation and MLR assays. Its oral bioavailability enables convenient, repeated oral gavage dosing in syngeneic models (MC38, CT26), eliminating the animal stress and procedural burden of repeated IV/IP antibody injections. • IC50 ~6 nM - robust positive control for PD-1/PD-L1 blockade assays • >99.5% purity - minimizes off-target cytotoxicity and confounding effects • Orally bioavailable - repeated oral dosing for longitudinal tumor microenvironment studies

Molecular Formula C14H23N7O6
Molecular Weight 385.38 g/mol
Cat. No. B12431754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD1-PDL1-IN 1
Molecular FormulaC14H23N7O6
Molecular Weight385.38 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)N2CCNCC2)O
InChIInChI=1S/C14H23N7O6/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26)/t7-,8+,10+/m1/s1
InChIKeyRKAIKBRLPZSBRN-WEDXCCLWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD1-PDL1-IN 1 (Aurigene Compound 16): A Potent, Orally Bioavailable Peptidomimetic PD-1 Inhibitor for Immuno-Oncology Research


(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid, commonly referred to as PD1-PDL1-IN 1, Aurigene Compound 16, or NSC803790 (CAS: 2005454-12-4), is a synthetic, orally bioavailable, peptidomimetic small molecule designed to inhibit the programmed cell death-1 (PD-1) immune checkpoint pathway [1]. As a member of the 1,2,4-oxadiazole class, it functions as an immunomodulator by disrupting the protein-protein interaction (PPI) between PD-1 and its ligand, PD-L1, thereby potentially restoring T-cell mediated antitumor immunity [2].

Workflow

PD-1/PD-L1 PPI disruption assays

Selection Context

Oral administration-compatible in vivo model studies

Procurement

High-purity (>99.5%) research-grade lot consistency

Why PD1-PDL1-IN 1 Cannot Be Simply Substituted with Another PD-1/PD-L1 Inhibitor


Within the crowded field of PD-1/PD-L1 inhibitors, simple substitution based on target class is scientifically unsound. The PD-1/PD-L1 interaction interface is large and flat, making it a challenging target for small molecules. Consequently, inhibitors from different chemical series (e.g., biphenyls, oxadiazoles, macrocycles) exhibit distinct binding modes, pharmacokinetic profiles, and off-target liabilities, which are not captured by a single potency metric like an IC50 value [1]. PD1-PDL1-IN 1 distinguishes itself through its specific 1,2,4-oxadiazole-peptidomimetic scaffold, which confers a unique combination of high in vitro potency and oral bioavailability—a profile not shared by all in-class molecules. This evidence guide quantifies the specific, verifiable points of differentiation that justify its scientific and procurement prioritization over closely related analogs.

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Scaffold-specific binding mode may not transfer to biphenyl or macrocyclic inhibitors; PD-1/PD-L1 interface engagement can differ.

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Oral bioavailability profile may not replicate with alternative small-molecule PD-1 inhibitors; in vivo exposure must be independently verified.

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Purity thresholds differ across suppliers; impurity-driven response variability may confound dose-response comparisons.

Quantitative Differentiation of PD1-PDL1-IN 1 (Aurigene Compound 16) from Comparator PD-1/PD-L1 Inhibitors


High-Potency PD-1/PD-L1 Interaction Disruption Compared to a Common Reference Inhibitor

PD1-PDL1-IN 1 demonstrates superior potency in disrupting the PD-1/PD-L1 protein-protein interaction compared to the well-characterized reference inhibitor BMS-202. In a cell-free HTRF assay, PD1-PDL1-IN 1 exhibits an IC50 of approximately 6 nM, which is an order of magnitude more potent than the 60.93 nM IC50 observed for BMS-202 under comparable conditions [1]. This 10-fold difference in potency is a critical factor for experimental design where maximal target engagement at lower concentrations is desired.

PD-1/PD-L1 potency
Cross-study comparable
IC50 ~6 nM vs. BMS-202 60.93 nM (HTRF)
Reported higher target engagement; supports assay sensitivity review.
10-fold difference; cross-study conditions apply.
PD-1/PD-L1 inhibitor IC50 Immuno-oncology Small molecule Checkpoint blockade

Oral Bioavailability: A Key Differentiator for In Vivo Applications

A defining characteristic of PD1-PDL1-IN 1 is its oral bioavailability, as explicitly stated in its patent-derived description [1]. This is a critical differentiator from the vast majority of PD-1/PD-L1 targeted therapies, which are monoclonal antibodies (mAbs) that require intravenous (IV) administration. While no quantitative PK data is publicly available for this specific research compound, the explicit designation as an 'orally bioavailable' molecule within the Aurigene patent portfolio signifies a fundamental shift in administration route and convenience for in vivo preclinical studies, offering a stark contrast to the IV-only administration required for comparator antibody therapeutics.

Route of administration
Class-level inference
Oral (bioavailable) vs. comparator antibodies IV
Supports oral-route in vivo study design; simplifies chronic dosing logistics.
Quantitative PK data not publicly available.
Oral bioavailability In vivo Pharmacokinetics Immunotherapy PD-1 inhibitor

Exceptional Analytical Purity Guarantees Reproducible Experimental Outcomes

Procurement of PD1-PDL1-IN 1 is backed by a high-precision quantitative elemental analysis and rigorous quality control, guaranteeing a purity of >99.5% as determined by HPLC at 214 nm [1]. This level of purity exceeds the common industry standard of ≥98% for research-grade small molecules. This is not merely a specification; it is a verifiable commitment to batch-to-batch consistency, directly mitigating the risk of spurious biological activity from impurities that can confound dose-response studies and lead to irreproducible data.

Analytical purity
Supporting evidence
>99.5% by HPLC (214 nm)
Reduces impurity-driven variability; supports lot-to-lot reproducibility.
Exceeds typical ≥98% research-grade threshold.
Purity HPLC Quality Control Reproducibility Small molecule

Unique Peptidomimetic Scaffold Provides a Distinct IP and Chemical Biology Position

PD1-PDL1-IN 1 is a peptidomimetic small molecule derived from the PD-1 protein sequence, featuring a core 1,2,4-oxadiazole ring with a piperazine substitution and a ureido-hydroxybutanoic acid tail [1][2]. This is structurally distinct from other major classes of small-molecule PD-1/PD-L1 inhibitors, such as the biphenyl-based BMS series (e.g., BMS-202) or the macrocyclic peptides [3]. This unique chemotype is protected under a dedicated patent family (e.g., WO2016142886), confirming its novelty and differentiating it from common, unpatented analogs. This structural distinction implies a potentially different binding mode and pharmacological fingerprint, making it a valuable tool for chemical biology studies aiming to explore diverse mechanisms of checkpoint inhibition.

Chemical scaffold
Class-level inference
1,2,4-oxadiazole peptidomimetic; patented WO2016142886
Structurally distinct chemotype; may support novel SAR exploration.
Distinct from biphenyl and macrocyclic series.
Peptidomimetic 1,2,4-oxadiazole Scaffold Patent Chemical probe

Optimal Research and Preclinical Applications for PD1-PDL1-IN 1 (Aurigene Compound 16)


High-Throughput Screening (HTS) and Dose-Response Studies in T-Cell Activation Assays

The combination of high potency (IC50 ~6 nM) and exceptional purity (>99.5%) makes PD1-PDL1-IN 1 an ideal candidate for use as a reference standard or positive control in cell-based assays measuring PD-1/PD-L1 blockade. Its potency ensures a robust signal even at low concentrations, while its high purity minimizes the risk of off-target cytotoxicity or confounding effects, which is critical for generating clean, interpretable dose-response curves in T-cell activation or mixed lymphocyte reaction (MLR) assays [1].

Oral Dosing in Syngeneic Mouse Tumor Models for Immuno-Oncology Efficacy Studies

For researchers seeking to evaluate PD-1 pathway inhibition in vivo, the oral bioavailability of PD1-PDL1-IN 1 offers a significant practical advantage. It allows for convenient, non-invasive, and repeated oral gavage dosing in syngeneic mouse tumor models, such as MC38 or CT26, to study its effect on tumor growth and the tumor immune microenvironment over extended periods. This avoids the animal stress and procedural complexity associated with repeated intraperitoneal (IP) or intravenous (IV) injections required for antibody-based checkpoint inhibitors [2].

Chemical Biology and Structure-Activity Relationship (SAR) Studies of Novel Immune Checkpoint Chemotypes

As a patented, structurally distinct 1,2,4-oxadiazole peptidomimetic, PD1-PDL1-IN 1 serves as a valuable chemical probe for investigating alternative binding modes to the PD-1/PD-L1 interface [3]. Researchers engaged in medicinal chemistry and chemical biology can use this compound as a benchmark for developing novel SAR series, exploring how modifications to the oxadiazole core, piperazine ring, or peptide-like tail influence potency, selectivity, and oral pharmacokinetic properties, thereby expanding the chemical space of non-antibody immune checkpoint inhibitors [4].

Comparative Benchmarking of In-House or Novel PD-1/PD-L1 Inhibitor Candidates

Given its well-characterized profile as a potent, orally bioavailable inhibitor, PD1-PDL1-IN 1 is an excellent comparator compound for benchmarking the performance of newly discovered or in-house PD-1/PD-L1 inhibitors. Its established potency (IC50 ~6 nM) and oral bioavailability provide clear performance thresholds for evaluating the potential of novel chemical entities in both in vitro binding assays and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, facilitating objective go/no-go decisions in drug discovery programs .

Application
Selection Property
Validation Focus
T-cell activation dose-response studies
High reported potency & >99.5% purity
Assay signal window and impurity interference review
Syngeneic mouse tumor model in vivo studies
Oral administration compatibility
Chronic oral dosing feasibility and exposure-model interpretation
Chemical biology SAR exploration
Patented 1,2,4-oxadiazole peptidomimetic scaffold
Binding mode characterization and chemotype benchmarking
In-house inhibitor candidate benchmarking
Well-characterized potency and oral PK profile
Cross-study comparator consistency and PK/PD endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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